Molecular Weight & Lipophilicity (cLogP) Differentiation vs. Unsubstituted Pyrazole Analog
The target compound (MW 299.4, cLogP ≈1.6) is compared with its direct unsubstituted analog N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide (MW 271.4, cLogP ≈0.9) [1]. The addition of the 3,5‑dimethyl groups increases molecular weight by 28 Da and raises computed logP by approximately 0.7 log units, moving the compound into a more favorable lipophilicity window for blood‑brain‑barrier penetration (typically cLogP 1–3) [1][2]. This shift is consistent with the design principles observed in AMPA potentiator series, where modest lipophilicity enhancements improved CNS exposure [3].
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) and molecular weight |
|---|---|
| Target Compound Data | MW = 299.4 g/mol; cLogP = 1.6 (PubChem XLogP3‑AA) [1] |
| Comparator Or Baseline | N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide: MW = 271.4 g/mol; cLogP = 0.9 (PubChem XLogP3‑AA) [1] |
| Quantified Difference | ΔMW = +28 Da; ΔcLogP = +0.7 |
| Conditions | Computed values from PubChem 2021.05.07 release; experimental logP not available. |
Why This Matters
A 0.7‑unit increase in cLogP can substantially improve passive membrane permeability and CNS exposure, making the target compound a more suitable starting point for neuroscience or neuroinflammation programs than the des‑methyl analog.
- [1] PubChem Compound Summary. N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]methanesulfonamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed via CAS 2034546-18-2 query). View Source
- [2] PubChem Compound Summary. N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide (unsubstituted analog). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/. View Source
- [3] US 2008/003452 A1 – Preparation of pyrazolealkanamide substituted thiophenes as AMPA potentiators. Gillen KJ, Jamieson C, Maclean JKF, Moir EM, Rankovic Z. Published 10 Jan 2008. View Source
